1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride
Description
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 2-chlorothiazol-5-ylmethyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Its molecular formula is C₁₀H₁₃ClN₂O₂S·HCl, with a molecular weight of 297.21 g/mol (base: 260.74 g/mol) . Key identifiers include CAS RN 944450-84-4 (hydrate form in a related compound) and ZINC1395346 . The compound’s structure is characterized by a thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, which is critical for interactions in biological systems, such as enzyme inhibition or receptor binding .
Properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S.ClH/c11-10-12-5-8(16-10)6-13-3-1-7(2-4-13)9(14)15;/h5,7H,1-4,6H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHKPHXADDJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=C(S2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride typically involves the reaction of 2-chloro-1,3-thiazole with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The chlorine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in the thiazole ring. The reactions are usually performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole derivatives, including those similar to 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine, exhibit significant anticancer properties. A study highlighted the synthesis of various thiazole-bearing heterocycles that demonstrated potent anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The presence of electron-withdrawing groups like chlorine enhances their cytotoxic activity.
Antimicrobial Properties
Thiazole derivatives have been recognized for their antimicrobial activities. Compounds containing the thiazole moiety have shown effectiveness against a range of pathogens, including bacteria and fungi. The incorporation of piperidine enhances these properties, making them promising candidates for developing new antimicrobial agents .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been explored. For instance, compounds structurally related to 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine have been synthesized and evaluated for their ability to protect against seizures in animal models . The structure–activity relationship (SAR) studies suggest that modifications in the thiazole ring can significantly influence anticonvulsant efficacy.
Synthetic Methodologies
The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine involves several steps:
- Formation of Thiazole Ring : Starting from appropriate precursors, the thiazole ring is formed via cyclization reactions.
- Piperidine Integration : The piperidine moiety is introduced through alkylation or condensation reactions with thiazole derivatives.
- Hydrochloride Salt Formation : The final product is converted into its hydrochloride form to enhance solubility and stability.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets in cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, such as inhibition of cell growth or induction of cell death. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Triazole Derivatives
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate replaces piperidine with a triazole ring:
- Molecular Formula : C₁₀H₁₁ClN₄O₂S (286.74 g/mol).
- Crystal Packing : Exhibits triclinic symmetry (space group P1) with hydrogen-bonding interactions, unlike the piperidine analog’s uncharacterized packing .
- Bioactivity: Triazoles are known for antifungal properties, suggesting divergent applications compared to piperidine-thiazole systems .
Pyrazole Derivatives
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride substitutes thiazole with pyrazole:
- Molecular Formula : C₁₁H₁₇Cl₂N₃O₂ (297.18 g/mol).
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₃ClN₂O₂S·HCl | 297.21 | ZINC1395346 | Thiazole, HCl salt |
| 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid HCl hydrate | C₁₁H₁₅NO₂S·HCl·H₂O | 279.78 | 944450-84-4 | Thiophene, hydrate |
| Ethyl ester analog | C₁₂H₁₅ClN₂O₂S | 286.74 | CTK6F6922 | Ester, lipophilic |
| Triazole derivative | C₁₀H₁₁ClN₄O₂S | 286.74 | - | Triazole, hydrogen-bonding |
| Pyrazole derivative | C₁₁H₁₇Cl₂N₃O₂ | 297.18 | 1431964-95-2 | Pyrazole, dihydrochloride |
Biological Activity
1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride (CAS Number: 339104-71-1) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
The compound has the molecular formula and a molecular weight of approximately 216.73 g/mol. Its structure includes a piperidine ring substituted with a thiazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃ClN₂S |
| Molecular Weight | 216.73 g/mol |
| CAS Number | 339104-71-1 |
Synthesis
The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine involves several steps, typically starting from easily accessible precursors. The thiazole ring is introduced through halogenation and subsequent nucleophilic substitution reactions, which are well-documented in the literature .
Anticancer Properties
Research indicates that compounds containing thiazole and piperidine moieties exhibit significant anticancer activities. For instance, studies have shown that derivatives similar to 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism of action often involves the modulation of key signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, research has indicated potential anti-inflammatory effects. Compounds with similar structural features have been shown to inhibit pro-inflammatory cytokines in cell culture models . This suggests that 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Anticancer Activity : A study published in ACS Omega evaluated various thiazole-containing compounds and reported significant antiproliferative effects on multiple cancer cell lines. The study utilized both in vitro assays and in vivo models to validate the anticancer potential .
- Antimicrobial Evaluation : Another research article documented the antimicrobial efficacy of similar piperidine derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as new antibiotics .
- Inflammation Model : A study investigating the anti-inflammatory properties noted that compounds with thiazole rings could effectively reduce TNF-alpha production in activated immune cells, indicating their therapeutic potential in inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic acid hydrochloride?
The synthesis typically involves coupling a thiazole derivative with a piperidine-carboxylic acid scaffold. A validated approach includes:
- Step 1 : Reacting 2-chloro-1,3-thiazol-5-ylmethanol with a halogenating agent (e.g., SOCl₂) to generate the corresponding chloromethyl intermediate.
- Step 2 : Alkylation of piperidine-4-carboxylic acid using the chloromethyl-thiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol) .
Key purity checks involve HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI+ mode) to confirm molecular ion peaks.
Q. How should researchers characterize the compound’s purity and stability under experimental conditions?
- Purity Analysis : Use reverse-phase HPLC with UV detection at 254 nm. A purity threshold of ≥95% is recommended for biological assays.
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS. The hydrochloride salt form enhances stability in aqueous buffers (pH 4–6) but may hydrolyze under strongly acidic/basic conditions .
- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hygroscopic degradation.
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in this compound, and what software tools are recommended?
Single-crystal X-ray diffraction is critical for confirming the stereochemistry of the piperidine ring and thiazole substitution pattern.
- Crystallization : Use slow vapor diffusion with ethanol/water (7:3) to obtain suitable crystals.
- Data Processing : Employ SHELXL for structure refinement and Olex2 or ORTEP-3 for visualization. The triclinic space group is common for similar analogs, with unit cell parameters comparable to Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate () .
- Validation : Check for hydrogen bonding (C–H···O interactions) and torsional angles using Mercury software.
Q. What strategies address solubility limitations in biological assays, and how can data contradictions be resolved?
- Solubility Enhancement : Use co-solvents like PEG-400 (<10% v/v) or β-cyclodextrin inclusion complexes. For cellular assays, pre-dissolve in DMSO and dilute in PBS (final DMSO ≤0.1%).
- Data Contradictions : If biological activity varies between studies, consider:
- Ionization State : The hydrochloride salt may alter membrane permeability compared to the free base.
- Metabolite Interference : Screen for thiazole ring oxidation products (e.g., sulfoxides) via LC-MS/MS .
- Assay pH : Adjust to pH 5–6 to mimic physiological conditions where the compound is protonated.
Q. How can computational modeling predict interactions with biological targets (e.g., enzymes or receptors)?
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Focus on the thiazole ring’s chlorine and piperidine’s carboxylic acid as key pharmacophores.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with target proteins (e.g., bacterial enzymes or ion channels). Pay attention to hydrogen bonds between the carboxylic acid and active-site residues .
Methodological Considerations
Q. What analytical techniques differentiate this compound from structurally similar impurities?
Q. How should researchers design dose-response experiments to evaluate toxicity in vitro?
- Cell Lines : Use HEK293 or HepG2 for preliminary cytotoxicity screening (IC₅₀ determination).
- Concentration Range : Test 0.1–100 µM with 3-fold serial dilution. Include a positive control (e.g., cisplatin) and vehicle control (DMSO).
- Endpoints : Measure ATP levels (CellTiter-Glo) and caspase-3/7 activity (Apoptosis Assay). For contradictory results (e.g., low IC₅₀ but high apoptosis), validate via Western blot (PARP cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
